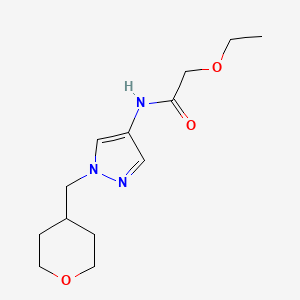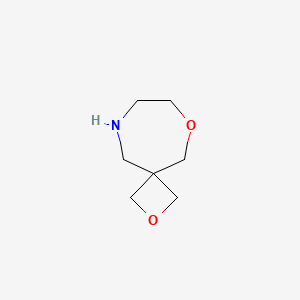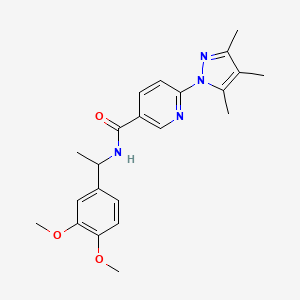
N-(1-(3,4-dimethoxyphenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(3,4-dimethoxyphenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nicotinamide Derivatives in Biological Systems
Nicotinamide and its derivatives play a significant role in biological systems, acting against conditions like pellagra and participating in metabolic pathways. For example, nicotinamide derivatives such as nicotinamide methochloride have been found to be active against pellagra, with their formation in the mammalian body after administration of nicotinic acid, highlighting their importance in nutritional and metabolic studies (Ellinger, Fraenkel, & Abdel Kader, 1947).
Fluorescent Analog of Nicotinamide Adenine Dinucleotide
The development of fluorescent analogs of nicotinamide adenine dinucleotide (NAD+) showcases the chemical's utility in biochemical assays and research. Nicotinamide 1,N(6)-ethenoadenine dinucleotide, a fluorescent NAD+ analog, demonstrates the capability of nicotinamide derivatives to serve as tools for studying enzymatic activities and coenzyme functions in biological systems (Barrio, Secrist, & Leonard, 1972).
Gastroprotective Effects of Nicotinamide Derivatives
Research has also explored the therapeutic potential of nicotinamide derivatives, such as 1-Methylnicotinamide (MNA), for treating acute gastric lesions induced by stress, underscoring their potential in gastroenterology. The study highlights the gastroprotective effect of MNA, mediated through mechanisms involving prostacyclin and sensory nerves, demonstrating the compound's relevance in therapeutic applications (Brzozowski et al., 2008).
Nicotinamide Derivatives in Chemical Synthesis
The versatility of nicotinamide derivatives extends to chemical synthesis, where they are utilized in creating complex molecules with potential antimicrobial, anticancer, and insecticidal activities. For instance, synthetic studies have produced fused pyrazoles and their ethoxyphthalimide derivatives, showcasing the wide-ranging applications of nicotinamide derivatives in medicinal chemistry and drug development (Joshi et al., 2010).
Supramolecular Chemistry of Nicotinamide
In the realm of supramolecular chemistry, nicotinamide and its derivatives have been investigated for their role in stabilizing multicomponent crystals through hydrogen bonding and other non-covalent interactions. Studies on cocrystals of nicotinamide with various acids reveal intricate molecular assemblies, highlighting the compound's utility in designing novel crystal structures with potential pharmaceutical applications (Das & Baruah, 2011).
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-13-14(2)25-26(16(13)4)21-10-8-18(12-23-21)22(27)24-15(3)17-7-9-19(28-5)20(11-17)29-6/h7-12,15H,1-6H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRQHQPQNFFWDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NC(C)C3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-6-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2927925.png)

![3,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2927929.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-bromophenyl)propanamide](/img/structure/B2927932.png)


![Methyl 2-[[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]amino]benzoate](/img/structure/B2927937.png)

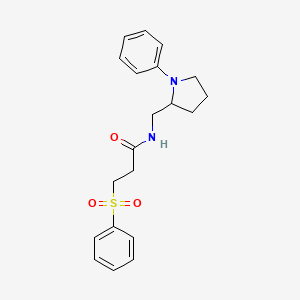
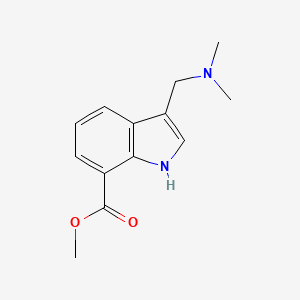
![2-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2927943.png)
